molecular formula C8H11ClF2O2 B15170401 Hex-5-en-3-yl chloro(difluoro)acetate CAS No. 881903-13-5

Hex-5-en-3-yl chloro(difluoro)acetate

Cat. No.: B15170401
CAS No.: 881903-13-5
M. Wt: 212.62 g/mol
InChI Key: QVXZJRWGVDLPAM-UHFFFAOYSA-N
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Description

Hex-5-en-3-yl chloro(difluoro)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro(difluoro)acetate group attached to a hex-5-en-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hex-5-en-3-yl chloro(difluoro)acetate typically involves the esterification of hex-5-en-3-ol with chloro(difluoro)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve a high yield of the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

Hex-5-en-3-yl chloro(difluoro)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro(difluoro)acetate group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hex-5-en-3-ol and chloro(difluoro)acetic acid.

    Oxidation: The hex-5-en-3-yl moiety can be oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like acetonitrile.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Hydrolysis: Formation of hex-5-en-3-ol and chloro(difluoro)acetic acid.

    Oxidation: Formation of hex-5-en-3-one or hex-5-en-3-al.

Scientific Research Applications

Hex-5-en-3-yl chloro(difluoro)acetate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Hex-5-en-3-yl chloro(difluoro)acetate involves its interaction with molecular targets through its functional groups. The chloro(difluoro)acetate group can participate in nucleophilic substitution reactions, while the hex-5-en-3-yl moiety can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Hex-5-en-3-yl acetate: Lacks the chloro(difluoro) group, making it less reactive in nucleophilic substitution reactions.

    Hex-5-en-3-yl chloroacetate: Contains a chloroacetate group instead of chloro(difluoro)acetate, resulting in different reactivity and properties.

    Hex-5-en-3-yl difluoroacetate: Contains a difluoroacetate group without the chloro substituent, affecting its chemical behavior.

Uniqueness

Hex-5-en-3-yl chloro(difluoro)acetate is unique due to the presence of both chloro and difluoro groups, which impart distinct reactivity and properties

Properties

CAS No.

881903-13-5

Molecular Formula

C8H11ClF2O2

Molecular Weight

212.62 g/mol

IUPAC Name

hex-5-en-3-yl 2-chloro-2,2-difluoroacetate

InChI

InChI=1S/C8H11ClF2O2/c1-3-5-6(4-2)13-7(12)8(9,10)11/h3,6H,1,4-5H2,2H3

InChI Key

QVXZJRWGVDLPAM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=C)OC(=O)C(F)(F)Cl

Origin of Product

United States

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